molecular formula C11H18Cl2N2 B1458355 2-(Piperidin-3-ylmethyl)pyridine dihydrochloride CAS No. 1864063-71-7

2-(Piperidin-3-ylmethyl)pyridine dihydrochloride

Cat. No. B1458355
CAS RN: 1864063-71-7
M. Wt: 249.18 g/mol
InChI Key: KZXNRARBKGINBF-UHFFFAOYSA-N
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Description

“2-(Piperidin-3-ylmethyl)pyridine dihydrochloride” is a chemical compound used in scientific research. It exhibits diverse applications, ranging from medicinal chemistry to organic synthesis. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a widespread practice in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent scientific literature has summarized intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Dipeptidyl Peptidase IV Inhibitors Research into DPP IV inhibitors, which includes pyridine derivatives, reflects the ongoing interest in developing new therapeutic agents for type 2 diabetes mellitus. Pyridine-based compounds, due to their structural diversity, have been explored for their ability to inhibit DPP IV, a key enzyme in glucose metabolism. This exploration underscores the medicinal potential of pyridine structures in addressing diabetes and possibly other metabolic disorders (Mendieta, Tarragó, & Giralt, 2011).

Medicinal Importance of Pyridine Derivatives A review focusing on pyridine derivatives outlines their widespread medicinal applications, from antifungal to anticancer activities. These derivatives serve as a foundation for developing drugs with varied therapeutic effects, demonstrating the broad spectrum of pyridine-based compounds in modern medicinal chemistry (Altaf et al., 2015).

Cytochrome P450 Isoform Inhibition The selective inhibition of Cytochrome P450 isoforms by chemical compounds, including pyridine derivatives, plays a critical role in drug metabolism and potential drug-drug interactions. This research area is essential for understanding how pyridine-based inhibitors can be designed to target specific CYP isoforms, influencing the metabolic pathways of various pharmaceuticals (Khojasteh et al., 2011).

Chemosensing Applications Pyridine derivatives are also highlighted for their chemosensing applications, where their ability to bind various ions and neutral species is utilized in the development of effective sensors for detecting environmental, agricultural, and biological samples. This showcases the adaptability of pyridine structures in analytical chemistry beyond their biological activities (Abu-Taweel et al., 2022).

Future Directions

Piperidines and their derivatives continue to be an important area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing task of modern organic chemistry . Future directions may include the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

2-(piperidin-3-ylmethyl)pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c1-2-7-13-11(5-1)8-10-4-3-6-12-9-10;;/h1-2,5,7,10,12H,3-4,6,8-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXNRARBKGINBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Piperidin-3-ylmethyl)pyridine dihydrochloride
Reactant of Route 2
2-(Piperidin-3-ylmethyl)pyridine dihydrochloride
Reactant of Route 3
2-(Piperidin-3-ylmethyl)pyridine dihydrochloride
Reactant of Route 4
2-(Piperidin-3-ylmethyl)pyridine dihydrochloride
Reactant of Route 5
2-(Piperidin-3-ylmethyl)pyridine dihydrochloride
Reactant of Route 6
2-(Piperidin-3-ylmethyl)pyridine dihydrochloride

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